molecular formula C11H18O3 B13992003 5-Cyclohexyl-4-oxopentanoic acid CAS No. 4354-63-6

5-Cyclohexyl-4-oxopentanoic acid

Katalognummer: B13992003
CAS-Nummer: 4354-63-6
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: PWVBPNGWEWCGDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclohexyl-4-oxopentanoic acid is an organic compound with the molecular formula C11H18O3 It is a derivative of cyclohexane and contains both a ketone and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-oxopentanoic acid can be achieved through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, the liquid-phase oxidation of cyclohexane using molecular oxygen in the presence of cobalt compounds can yield various carboxylic acids, including this compound . The reaction conditions typically involve temperatures of 423-433 K and pressures of 0.8-1.0 MPa .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for other carboxylic acids derived from cyclohexane. The process involves the oxidation of cyclohexane in large-scale reactors, followed by purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclohexyl-4-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or acidic conditions .

Major Products

The major products formed from these reactions include various cyclohexyl derivatives, such as cyclohexyl esters and amides .

Wissenschaftliche Forschungsanwendungen

5-Cyclohexyl-4-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Cyclohexyl-4-oxopentanoic acid involves its interaction with specific molecular targets. The compound can undergo various biochemical transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Cyclohexyl-4-oxopentanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclohexyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

4354-63-6

Molekularformel

C11H18O3

Molekulargewicht

198.26 g/mol

IUPAC-Name

5-cyclohexyl-4-oxopentanoic acid

InChI

InChI=1S/C11H18O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h9H,1-8H2,(H,13,14)

InChI-Schlüssel

PWVBPNGWEWCGDG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.